5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a methyl group at the 5-position and a 3-methylphenyl group at the 2-position of the imidazole ring, along with a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde or ketone. For this compound, the starting materials would include 3-methylbenzaldehyde and glyoxal.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxaldehyde and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid.
Reduction: Products include 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methanol and 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-methylamine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-imidazole-4-carboxylic acid
- 5-methyl-1H-imidazole-4-carboxylic acid
- 2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
Uniqueness
5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the carboxylic acid group provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-3-5-9(6-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGAYNNYZHJULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225511-16-9 | |
Record name | 5-methyl-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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